2-Chloro-3-(3-methyl-2-thienyl)-1-propene

Description

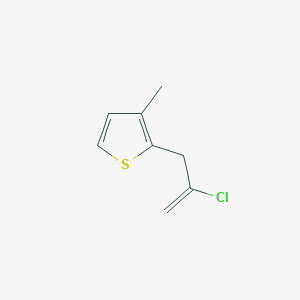

2-Chloro-3-(3-methyl-2-thienyl)-1-propene (CAS Ref: 10-F200665) is a chlorinated alkene derivative featuring a 3-methylthiophene substituent . Its molecular formula is C₈H₉ClS, with a molecular weight of 172.67 g/mol. The compound combines a reactive chloro-propenyl chain with a thienyl aromatic system, making it a versatile intermediate in organic synthesis.

For example, highlights Friedel-Crafts acylation for synthesizing thiophene derivatives, which might be adapted using chlorinated propenyl electrophiles .

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-3-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGVGNUEUJRGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257289 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-73-7 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methyl-2-thienyl)-1-propene typically involves the chlorination of 3-(3-methyl-2-thienyl)-1-propene. This can be achieved through the following steps:

Starting Material Preparation: The starting material, 3-(3-methyl-2-thienyl)-1-propene, can be synthesized via the reaction of 3-methyl-2-thiophene with allyl bromide in the presence of a base such as potassium carbonate.

Chlorination: The chlorination of 3-(3-methyl-2-thienyl)-1-propene can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methyl-2-thienyl)-1-propene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The double bond in the propene chain can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: 2-Hydroxy-3-(3-methyl-2-thienyl)-1-propene.

Oxidation: this compound sulfoxide.

Reduction: 2-Chloro-3-(3-methyl-2-thienyl)propane.

Scientific Research Applications

2-Chloro-3-(3-methyl-2-thienyl)-1-propene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving the interaction of organochlorides with biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methyl-2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include enzyme inhibition or activation, disruption of cellular membranes, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-3-(3-methyl-2-thienyl)-1-propene with analogous chlorinated alkenes and aromatic-substituted propenes:

Key Observations:

Substituent Effects on Lipophilicity :

- The thienyl group in the target compound increases lipophilicity (estimated XLogP3 ~3.5) compared to methallyl chloride (XLogP3 1.72) and allyl chloride (XLogP3 1.48). This is due to the aromatic thiophene ring’s electron-rich nature and hydrophobic character.

- Phenyl-substituted analogs (e.g., and ) exhibit even higher logP values (~4.1–4.5), reflecting the additive effects of halogenation and alkylation on aromatic rings .

Molecular Weight and Reactivity :

- The target compound’s molecular weight (172.67 g/mol) is intermediate between simple chlorinated propenes (e.g., allyl chloride) and bulkier aryl derivatives. The chloro-propenyl chain enhances electrophilicity, facilitating nucleophilic substitution or polymerization.

Toxicity and Handling Considerations

Biological Activity

2-Chloro-3-(3-methyl-2-thienyl)-1-propene, also known as a derivative of thiophene, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl ring attached to a propene chain with a chlorine substituent, which contributes to its reactivity and biological interactions. The presence of the chlorine atom and the thienyl moiety enhances its potential as a pharmacologically active agent.

The primary mechanism of action for this compound involves its interaction with GABA uptake transporters (GATs) . By inhibiting these transporters, the compound increases the synaptic concentration of gamma-aminobutyric acid (GABA), which is crucial for modulating neuronal excitability. This mechanism positions the compound as a potential therapeutic agent for conditions such as epilepsy and anxiety disorders.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties by enhancing GABAergic transmission. In animal models, it has shown efficacy in reducing seizure frequency without significant adverse effects at therapeutic doses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values indicate promising potential for development into an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticonvulsant and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation.

Case Studies and Experimental Data

A series of experiments have been conducted to assess the biological activity of this compound:

-

Anticonvulsant Efficacy :

- Study Design : Animal models were administered varying doses of this compound.

- Results : Significant reduction in seizure activity was observed at doses ranging from 10 mg/kg to 30 mg/kg.

- : The compound effectively reduces seizure frequency through GABAergic modulation.

-

Antimicrobial Testing :

- Methodology : The disk diffusion method was employed against bacterial strains.

- Findings : Zones of inhibition ranged from 10 mm to 15 mm against tested pathogens.

- Implication : Suggests potential utility in treating bacterial infections.

-

Anti-inflammatory Studies :

- Experimental Setup : In vitro assays were performed using macrophage cell lines.

- Observations : A decrease in pro-inflammatory cytokine production was noted, indicating an anti-inflammatory effect.

- Significance : Highlights the compound's potential in managing inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3-Methyl-2-thienyl)-1-propene | Similar thienyl structure | Anticonvulsant properties |

| 2-Methyl-3-(3-methyl-2-thienyl)-1-propene | Additional methyl group on propene chain | Antimicrobial and anti-inflammatory effects |

| 5-Methyl-3-phenyl-4-isoxazolylmethylamine | Different core structure | Antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.